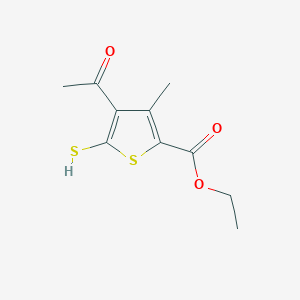![molecular formula C17H19NO4 B275829 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol, also known as BDBE, is a chemical compound that has been widely studied for its potential applications in scientific research. BDBE is a derivative of the psychoactive drug MDMA, also known as ecstasy, and is structurally similar to other compounds that have been shown to have therapeutic effects on the brain.
Wirkmechanismus
The exact mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol is not fully understood, but it is believed to act on the serotonin and dopamine systems in the brain. 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol has been shown to increase the levels of these neurotransmitters, which may be responsible for its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol can have a number of biochemical and physiological effects on the body. For example, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol has also been shown to increase the levels of antioxidants in the brain, which may help to protect against oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol is that it is a relatively new compound, and there is still much that is not known about its effects on the body. Additionally, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol is a psychoactive compound, which may make it difficult to study in certain contexts.
Zukünftige Richtungen
There are many potential future directions for research on 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol. One area of interest is the potential therapeutic applications of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol for conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential cognitive-enhancing effects of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol, which may have applications in the field of nootropics. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol and its effects on the body.
Synthesemethoden
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol can be synthesized using a multi-step process that involves the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with 2-aminoethanol in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain a high-purity sample.
Wissenschaftliche Forschungsanwendungen
2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In particular, 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol has been shown to have neuroprotective effects, which may make it useful for treating conditions such as Alzheimer's disease and Parkinson's disease. 2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol has also been studied for its potential to enhance cognitive function and memory.
Eigenschaften
Molekularformel |
C17H19NO4 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
2-[[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]methylamino]ethanol |
InChI |
InChI=1S/C17H19NO4/c19-8-7-18-10-13-1-4-15(5-2-13)20-11-14-3-6-16-17(9-14)22-12-21-16/h1-6,9,18-19H,7-8,10-12H2 |
InChI-Schlüssel |
DDLQEBRFMFRAMY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCCO |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Chloro-3-[(4-nitrophenoxy)methyl]benzene](/img/structure/B275746.png)
![1-[(4-Chlorobenzyl)oxy]-4-nitrobenzene](/img/structure/B275747.png)


![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-1-phenylethanamine](/img/structure/B275756.png)
![4-({[4-(Dimethylamino)benzyl]amino}methyl)benzoic acid](/img/structure/B275757.png)
![1-({2-[(Thiophen-3-ylmethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275758.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B275769.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)